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molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No. B1210972
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096525B2

Procedure details

A 100 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 4-methyl-5-nitro-pyridin-2-ol (5.0 g), and 1,2-dichloroethane (30 ml). Phosphorous oxide chloride (3.6 ml) is added dropwise. Into this mixture DMF (2.5 ml) is added dropwise at ambient temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hours. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 4.91 g of the compound as a light yellow solid (MP: 35-38° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4](O)[CH:3]=1.[Cl:12]CCCl.[Cl-].[P+]=O>CN(C=O)C>[Cl:12][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1 |f:2.3,^3:16|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])O
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Phosphorous oxide chloride
Quantity
3.6 mL
Type
reactant
Smiles
[Cl-].[P+]=O
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml three-necked round-bottomed flask equipped with a magnetic bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated in vacuo at 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain a brown oily gum
CUSTOM
Type
CUSTOM
Details
Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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